Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride
Description
Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride is a synthetic organic compound characterized by a phenoxyacetic acid methyl ester backbone substituted with a 1-aminoethyl group at the para-position of the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-[4-(1-aminoethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUKHRRMDKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797829-25-4 | |
| Record name | methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material
The synthesis typically starts from 4-(1-aminoethyl)phenol , a phenol derivative bearing an aminoethyl substituent at the para position.
Esterification Step
- Reagents : 4-(1-aminoethyl)phenol is reacted with methyl chloroacetate or acetic anhydride to form the corresponding ester.
- Conditions : The reaction is usually conducted in the presence of a base such as potassium carbonate and a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Procedure :
- The phenol and base are mixed and heated to approximately 50 °C.
- Methyl chloroacetate is added dropwise, and the mixture is stirred for 12 hours.
- The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate.
- The organic layer is concentrated to yield the crude methyl 2-[4-(1-aminoethyl)phenoxy]acetate intermediate.
This method is adapted from similar phenoxyacetic acid derivative syntheses, providing a reliable route to the ester intermediate with moderate to high yields (typically above 80%).
Amination and Hydrochloride Salt Formation
- Amination : The aminoethyl group is introduced or modified through reductive amination or direct amination methods.
- For example, the aldehyde intermediate can be reacted with amino reagents using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF.
- Reductive amination may be performed using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol at room temperature overnight.
- Hydrolysis and Purification :
- After amination, the ester may be hydrolyzed under basic conditions (NaOH in methanol at 50 °C overnight).
- Acidification with hydrochloric acid (HCl) converts the free base into the hydrochloride salt.
- The product is purified by column chromatography (silica gel) using chloroform/methanol or hexane/ethyl acetate mixtures as eluents.
- Final product isolation involves trituration with ethyl acetate-hexane or freeze-drying from 1,4-dioxane to yield the hydrochloride salt as a colorless solid.
Representative Reaction Scheme
Research Findings and Optimization Notes
- Coupling Agents : Use of EDCI and HOBt facilitates efficient amidation with minimal side reactions.
- Reductive Amination : Sodium triacetoxyborohydride is preferred for mild and selective reduction of imines to amines.
- Purification : Silica gel chromatography with appropriate solvent systems is essential for isolating pure hydrochloride salt.
- Yields : Overall yields vary depending on the specific amino reagents and conditions but generally range from 30% to 60% after the full sequence.
- Structural Confirmation : Products are typically characterized by ^1H-NMR, mass spectrometry (ESI-MS), and elemental analysis to confirm purity and structure.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-(1-aminoethyl)phenol |
| Esterification reagent | Methyl chloroacetate or acetic anhydride |
| Base for esterification | Potassium carbonate (K2CO3) |
| Solvent for esterification | N,N-Dimethylformamide (DMF) or N,N-dimethylformamide |
| Amination agents | EDCI, HOBt, amino reagents |
| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3) |
| Hydrolysis conditions | NaOH in methanol, 50 °C, overnight |
| Acidification agent | Hydrochloric acid (HCl) |
| Purification method | Silica gel chromatography |
| Product form | Hydrochloride salt, colorless solid |
| Typical overall yield | 30-60% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted phenoxy derivatives .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride exhibit significant pharmacological activities:
- Adrenergic Receptor Modulation : Compounds within this class have been noted for their ability to block adrenergic receptors, making them potential candidates for treating conditions like hypertension and peripheral vascular disorders .
- PPAR Agonism : Some derivatives show dual agonistic activity on Peroxisome Proliferator-Activated Receptors (PPARα/γ), which are crucial in regulating glucose metabolism and lipid homeostasis. This property suggests potential applications in managing metabolic disorders such as diabetes .
Toxicological Profile
The compound is classified with certain toxicity warnings, indicating that it can be harmful if ingested or if it comes into contact with skin . This necessitates careful handling in laboratory settings.
Cardiovascular Health
Due to its adrenergic receptor-blocking properties, this compound may be explored for therapeutic interventions in cardiovascular diseases, including:
- Hypertension : The ability to modulate adrenergic signaling pathways could aid in lowering blood pressure.
- Angina Pectoris : Its potential to alleviate symptoms associated with angina through vasodilation mechanisms is under investigation .
Metabolic Disorders
Given its PPAR agonistic properties, this compound may also play a role in the treatment of metabolic syndrome by improving insulin sensitivity and reducing triglyceride levels without causing weight gain .
Synthesis Optimization Studies
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Methods involving asymmetric synthesis have been documented, showcasing advancements in producing single isomers with high optical purity .
Efficacy Studies
In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing blood glucose levels and improving metabolic profiles without adverse effects on body weight . These findings support further exploration of this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Metabolic and Toxicity Considerations
- Ester derivatives (e.g., target compound) are prone to hydrolysis in vivo, converting to carboxylic acids. This property is leveraged in prodrug design to enhance absorption .
- Hydrochloride salts universally improve aqueous solubility but may increase renal clearance rates.
- Bulky substituents (e.g., in Compound 25) may reduce metabolic degradation but increase toxicity risks due to accumulation .
Biological Activity
Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅ClN₁O₃
- Molecular Weight : 241.70 g/mol
- SMILES Notation : CC(C1=CC=C(C=C1)OCC(=O)OC)N
- InChI Key : YRHYQTTZYXWRGB-UHFFFAOYSA-N
This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's chiral nature allows it to selectively bind to these targets, modulating their activity. This can lead to various biological responses such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
- Antibacterial Efficacy : A study involving a series of synthesized alkaloids, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against S. aureus and E. coli, leading to complete bacterial death within hours of exposure .
- Enzyme Interaction Studies : In vitro studies have shown that this compound interacts with enzymes responsible for key metabolic processes. The inhibition of these enzymes can lead to altered metabolic pathways, which may have therapeutic implications in diseases characterized by dysregulated metabolism.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its unique ester functional group enhances its reactivity and biological activity compared to similar compounds, making it a valuable building block in drug development .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution using ethyl chloroacetate and phenoxide derivatives under reflux with anhydrous potassium carbonate in acetone . Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion. To optimize yield, adjust stoichiometric ratios (e.g., 10% excess of ethyl chloroacetate) and prolong reflux time (≥8 hours). Post-reaction, neutralize residual acid with cold water and extract with ether to isolate intermediates. Recrystallization in ethanol improves purity .
Q. How should researchers handle discrepancies in elemental analysis data for this compound?
- Methodological Answer : Elemental analysis deviations >0.5% may arise from incomplete drying, solvent retention, or side reactions. Validate results using complementary techniques:
- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns (e.g., Cl⁻ adducts).
- NMR : Compare integration ratios of aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) to theoretical values .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and identify co-eluting impurities .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved N95 respirators to avoid inhalation of fine particulates .
- Glove compatibility : Nitrile gloves (≥0.11 mm thickness) resist permeation by polar solvents (e.g., acetone, methanol) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose per local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may stem from metabolite variability or assay conditions.
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters or oxidized amines) .
- Dose-response calibration : Test activity across concentrations (1 nM–100 µM) in triplicate, using positive controls (e.g., known receptor agonists/antagonists) to normalize inter-assay variability .
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity (Ki) and rule off-target effects .
Q. What strategies improve the stability of this compound in aqueous formulations?
- Methodological Answer :
- pH optimization : Maintain pH 4–5 (acetate buffer) to minimize ester hydrolysis.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent degradation during storage .
- Chelating agents : Add EDTA (0.01% w/v) to sequester metal ions that catalyze oxidation .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with target receptors (e.g., GPCRs). Focus on hydrogen bonding with the phenoxy group and steric fit of the aminoethyl moiety .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Key Research Challenges
- Stereochemical purity : Chiral centers (e.g., 1-aminoethyl group) require asymmetric synthesis or chiral HPLC separation to avoid racemization .
- Scale-up bottlenecks : Solvent-intensive extraction steps (e.g., ether washes) may necessitate switching to continuous flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
